molecular formula C19H18ClN3O B6121636 3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide

3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide

Cat. No. B6121636
M. Wt: 339.8 g/mol
InChI Key: PDZHDVBQORINCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide is a chemical compound with the molecular formula C19H19ClN4O. It is commonly referred to as Clotrimazole, which is a widely used antifungal medication. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This disruption of fungal cell membrane function leads to the death of the fungus.
Biochemical and physiological effects:
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after topical application and has a half-life of approximately 2 hours. Clotrimazole is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Clotrimazole is a widely used antifungal agent and has been extensively studied in laboratory experiments. Its advantages include its broad spectrum of activity against fungal infections and its low toxicity profile. However, its limitations include its potential for drug resistance and the need for frequent dosing in some applications.

Future Directions

There are several potential future directions for research on Clotrimazole. These include:
1. Investigating the use of Clotrimazole in combination with other antifungal agents to enhance its efficacy against drug-resistant fungal infections.
2. Exploring the potential use of Clotrimazole in the treatment of other conditions, such as cancer and neurological disorders.
3. Developing new formulations of Clotrimazole that improve its bioavailability and reduce the need for frequent dosing.
4. Investigating the mechanism of action of Clotrimazole in greater detail to better understand its antifungal properties.
5. Studying the potential for Clotrimazole to interact with other medications and to identify any potential drug interactions.

Synthesis Methods

The synthesis of Clotrimazole involves the condensation of 2-chlorophenylacetonitrile with imidazole in the presence of a base, followed by the reduction of the resulting imidazole-2-carboxylic acid with sodium borohydride. The resulting intermediate is then coupled with 4-chlorobenzoyl chloride to form Clotrimazole.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and neurological disorders.

properties

IUPAC Name

3-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)12-19(24)23-13-18-21-10-11-22-18/h1-11,17H,12-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHDVBQORINCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NC=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)-3-phenylpropanamide

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